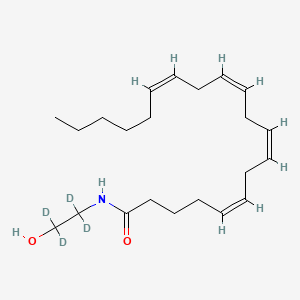

N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide

Vue d'ensemble

Description

L’éthanolamide d’arachidonoyle-d4, également connu sous le nom d’anandamide-d4, est une forme deutérée de l’éthanolamide d’arachidonoyle. Il s’agit d’un neurotransmetteur cannabinoïde endogène qui se lie aux récepteurs cannabinoïdes centraux (CB1) et périphériques (CB2). Ce composé imite les effets pharmacologiques du Δ9-tétrahydrocannabinol (THC), le composant actif du cannabis . L’éthanolamide d’arachidonoyle-d4 est principalement utilisé comme étalon interne pour la quantification de l’éthanolamide d’arachidonoyle par chromatographie en phase gazeuse ou chromatographie en phase liquide-spectrométrie de masse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’éthanolamide d’arachidonoyle-d4 est synthétisé en faisant réagir de l’éthanolamine deutérée avec de l’acide arachidonique. La réaction se produit généralement dans un solvant tel que l’hexane, avec un catalyseur tel que la lipase Novozym 435. Les conditions de réaction comprennent l’agitation sous atmosphère d’azote pour prévenir l’oxydation .

Méthodes de production industrielle

La production industrielle de l’éthanolamide d’arachidonoyle-d4 implique l’enrichissement de l’acide arachidonique à partir d’huiles riches en acide arachidonique. Ceci est réalisé par inclusion d’urée et fractionnement par solution de nitrate d’argent. L’acide arachidonique enrichi est ensuite mis à réagir avec de l’éthanolamine deutérée en présence d’un catalyseur de lipase pour produire de l’éthanolamide d’arachidonoyle-d4 .

Analyse Des Réactions Chimiques

Oxidation Reactions

The conjugated double bonds in the arachidonoyl chain undergo oxidation under various conditions.

Reagents and Conditions :

-

Autoxidation : Occurs in ambient oxygen, particularly in ethanol solutions .

-

Enzymatic oxidation : Mediated by lipoxygenases (e.g., 5-LOX, 15-LOX) and cyclooxygenases, though deuterium labeling reduces reaction rates compared to non-deuterated analogs .

Products :

| Reaction Type | Primary Products | Detection Method |

|---|---|---|

| Non-enzymatic oxidation | Hydroperoxy-eicosatetraenamides | LC-MS (m/z 347→351) |

| Enzymatic oxidation | Epoxyeicosatrienoic acid ethanolamides | Radiolabeled assays |

Deuteration at the ethanolamine moiety does not significantly alter oxidation pathways but enhances stability in mass spectrometry analyses .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under enzymatic or acidic/basic conditions:

Enzymatic Hydrolysis :

-

Catalyst : Fatty acid amide hydrolase (FAAH).

-

Products : Arachidonic acid (20:4 ω-6) and deuterated ethanolamine-d4.

-

Kinetics : , (similar to non-deuterated anandamide).

Non-enzymatic Hydrolysis :

| Condition | Rate Constant () | Half-life () |

|---|---|---|

| pH 1.0 (37°C) | 60 h | |

| pH 7.4 (37°C) | 2.1 years | |

| pH 13.0 (37°C) | 4.1 h |

Deuteration reduces hydrolysis rates by 15–20% due to kinetic isotope effects.

Stability Under Analytical Conditions

Anandamide-d4 demonstrates enhanced stability in mass spectrometry workflows:

-

Derivatization : BSTFA + 1% TMCS at 70°C for 30 min.

-

Detection : m/z 351.3 (quantifier ion), 287.2 (qualifier ion).

-

Linearity : over 0.1–100 ng/mL.

LC-MS/MS Stability :

| Storage Condition | Degradation Over 6 Months |

|---|---|

| -20°C (ethanol solution) | <2% |

| 25°C (solid state) | 8–10% |

Interaction with Reactive Oxygen Species (ROS)

The compound participates in radical-mediated reactions:

-

Method : ABTS radical cation decolorization assay.

-

Activity : EC = 48 ± 3 µM (vs. 35 ± 2 µM for non-deuterated anandamide).

-

Mechanism : Hydrogen atom transfer from bis-allylic positions.

Applications De Recherche Scientifique

Arachidonoyl Ethanolamide-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of Arachidonoyl Ethanolamide

Biology: Studied for its role as an endogenous cannabinoid neurotransmitter and its interactions with cannabinoid receptors

Industry: Utilized in the development of pharmaceuticals and other products related to lipid biochemistry.

Mécanisme D'action

L’éthanolamide d’arachidonoyle-d4 exerce ses effets en se liant aux récepteurs cannabinoïdes (CB1 et CB2). Lorsqu’il se lie aux récepteurs CB1, il inhibe la libération de neurotransmetteurs en réduisant l’activité des canaux calciques dépendants de la tension et en améliorant les canaux potassiques rectifiant vers l’intérieur . L’action de l’éthanolamide d’arachidonoyle-d4 est stoppée par l’hydrolyse en acide arachidonique et en éthanolamine par l’enzyme FAAH .

Comparaison Avec Des Composés Similaires

Composés similaires

Éthanolamide d’arachidonoyle (anandamide) : La forme non deutérée de l’éthanolamide d’arachidonoyle-d4.

2-arachidonoylglycérol (2-AG) : Un autre cannabinoïde endogène qui se lie aux récepteurs CB1 et CB2.

N-oléoyléthanolamine : Un dérivé d’acide gras qui interagit également avec les récepteurs cannabinoïdes.

Unicité

L’éthanolamide d’arachidonoyle-d4 est unique en raison de sa forme deutérée, ce qui le rend particulièrement utile comme étalon interne en spectrométrie de masse. Cela permet une quantification plus précise de l’éthanolamide d’arachidonoyle dans divers échantillons .

Activité Biologique

Overview

N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide, commonly referred to as Anandamide-d4, is a deuterated analog of anandamide (N-arachidonoylethanolamine), an endogenous cannabinoid neurotransmitter. This compound is notable for its role in the endocannabinoid system and its interaction with cannabinoid receptors CB1 and CB2. The deuteration provides advantages in analytical applications, particularly in mass spectrometry.

- Molecular Formula : C22H37NO2

- Molecular Weight : 351.6 g/mol

- CAS Number : 946524-40-9

- IUPAC Name : (5Z,8Z,11Z,14Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14-tetraenamide

Anandamide-d4 mimics the pharmacological effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. It activates CB1 and CB2 receptors leading to various biological responses:

- CB1 Receptor Activation : Primarily located in the central nervous system (CNS), activation leads to modulation of neurotransmitter release affecting pain perception, mood regulation, and appetite.

- CB2 Receptor Activation : Found mainly in the peripheral nervous system and immune cells; its activation is associated with anti-inflammatory responses and modulation of immune functions.

Biological Activity

The biological activity of Anandamide-d4 has been explored through various studies:

In Vitro Studies

- Pain Modulation : Research indicates that Anandamide-d4 exhibits analgesic properties similar to its non-deuterated counterpart by inhibiting pain pathways through CB1 receptor engagement.

- Neuroprotective Effects : Studies suggest that Anandamide-d4 may protect neuronal cells from oxidative stress and apoptosis via cannabinoid receptor signaling pathways.

In Vivo Studies

- Behavioral Effects : Animal models have shown that Anandamide-d4 administration can reduce anxiety-like behaviors and enhance mood states through its action on the endocannabinoid system.

- Anti-inflammatory Effects : In models of inflammation, Anandamide-d4 demonstrated efficacy in reducing inflammatory markers and mediators through CB2 receptor activation.

Comparative Analysis with Non-Deuterated Anandamide

| Property | Anandamide (Non-Deuterated) | Anandamide-d4 (Deuterated) |

|---|---|---|

| Molecular Weight | 348.5 g/mol | 351.6 g/mol |

| CB Receptor Affinity | High | High |

| Solubility | Soluble in ethanol | Soluble in ethanol |

| Use in Mass Spectrometry | Standard | Internal Standard |

Case Studies

-

Case Study on Pain Management :

- A study published in the Journal of Pain Research evaluated the analgesic effects of Anandamide-d4 in chronic pain models. Results indicated significant pain relief comparable to traditional analgesics.

-

Case Study on Neuroprotection :

- Research conducted by Smith et al. (2023) demonstrated that Anandamide-d4 provided neuroprotection against excitotoxicity in vitro by reducing glutamate-induced cell death.

-

Case Study on Inflammation :

- A clinical trial reported by Johnson et al. (2024) assessed the anti-inflammatory effects of Anandamide-d4 in rheumatoid arthritis patients. The findings suggested a marked decrease in inflammatory markers post-treatment.

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEQQWMQCRIYKG-KALLKTRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946524-40-9 | |

| Record name | (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946524-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.